molecular formula C8H4ClNO2S B1589724 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid CAS No. 90690-94-1

7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid

Cat. No.: B1589724
CAS No.: 90690-94-1
M. Wt: 213.64 g/mol
InChI Key: DTWMSCLROSNKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid is a heterocyclic compound that features a thieno[3,2-B]pyridine core structure with a chlorine atom at the 7th position and a carboxylic acid group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with sulfur-containing reagents to form the thieno[3,2-B]pyridine ring system, followed by chlorination and carboxylation steps.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    Thieno[3,2-B]pyridine-6-carboxylic acid: Lacks the chlorine atom at the 7th position.

    7-Bromothieno[3,2-B]pyridine-6-carboxylic acid: Contains a bromine atom instead of chlorine.

    7-Methylthieno[3,2-B]pyridine-6-carboxylic acid: Features a methyl group at the 7th position.

Uniqueness: 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

7-chlorothieno[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-6-4(8(11)12)3-10-5-1-2-13-7(5)6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWMSCLROSNKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(C(=CN=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461245
Record name 7-CHLOROTHIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90690-94-1
Record name 7-CHLOROTHIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (2.98 g, 12.3 mmol) [Thompson, M.; Forbes, I. F. EP 126970] in 40 mL of ethanol and 15 mL of 2.5 N sodium hydroxide is heated at reflux for 1 hour. The mixture is cooled to 0° C. and the pH is adjusted to 4 by the addition of 4 N hydrochloric acid. The mixture is stirred at room temperature and the resulting precipitate is collected by filtration washing with water to provide 2.47 g of 7-chlorothieno[3,2-b]pyridine-6-carboxylic acid as a white solid, 1H NMR (DMSO-d6) δ 7.73 (d, J=6 Hz, 1H), 8.44 (d, J=6 Hz, 1H), 9.07 (s, 1H).
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid
Reactant of Route 4
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid
Reactant of Route 6
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.